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Compound of Interest

Compound Name: SZL P1-41

Cat. No.: B1681852 Get Quote

The SZL P1-41 Binding Site and Mechanism of
Action
SZL P1-41, also known as compound #25, was identified through structure-based high-

throughput virtual screening of over 120,000 compounds.[4][5] Its primary mechanism involves

the direct inhibition of the Skp2 SCF E3 ligase complex assembly.

Binding Site: Molecular docking and subsequent experimental validation have precisely

identified the binding site of SZL P1-41 on the Skp2 protein. The inhibitor physically interacts

with the F-box domain of Skp2.[2][6] The key residues essential for this interaction are

Tryptophan 97 (Trp97) and Aspartate 98 (Asp98).[4][5][7] The benzothiazole substructure of

SZL P1-41 directly engages with Trp97.[7] These residues are located within one of two

pocket-like regions that mediate the crucial binding between Skp2 and Skp1.[4]

Mechanism of Inhibition: By occupying this critical binding pocket on the F-box domain, SZL
P1-41 sterically hinders the association between Skp2 and Skp1.[8][9] The interaction between

Skp2 and Skp1 is an absolute prerequisite for the formation and functional integrity of the SCF-

Skp2 E3 ligase complex.[7] Consequently, SZL P1-41 effectively prevents the assembly of the

complex, leading to the selective suppression of Skp2's E3 ligase activity.[10] This inhibition is

highly specific; SZL P1-41 does not show appreciable effects on the activity of other SCF

complexes, such as those containing Fbw7 or β-TrCP F-box proteins.[7][10]
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The inhibition of Skp2's E3 ligase activity has profound downstream cellular effects. Skp2

targets numerous substrates for ubiquitination and subsequent degradation. The most well-

characterized of these is the cyclin-dependent kinase inhibitor p27.[2] SZL P1-41 also inhibits

the Skp2-mediated ubiquitination of Akt.[7][10] By blocking Skp2, SZL P1-41 leads to the

accumulation of p27 and prevents the non-proteolytic, K63-linked ubiquitination of Akt. This

stabilization of tumor-suppressive proteins and inhibition of pro-survival signaling triggers p53-

independent cellular senescence and inhibits aerobic glycolysis, ultimately restricting cancer

cell survival and proliferation.[4][7][10]
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Caption: Mechanism of SZL P1-41 binding and SCF complex inhibition.

Quantitative Data Summary
The inhibitory activity of SZL P1-41 has been quantified in various assays, from biochemical

protein-protein interaction studies to cell-based proliferation assays.
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Assay Type
Target/Cell
Line

Parameter Value Reference(s)

In Vitro Binding

Assay
Skp2-Skp1

Effective

Concentration
5 µM [7]

Cell Viability H460 (NSCLC) IC₅₀ 5.15 µM [4],[5]

Cell Viability TAIL7 (T-ALL) IC₅₀ 30 µM [5]

In Vivo Tumor

Growth
PC3 Xenograft Dose 40-80 mg/kg [6]

In Vivo Tumor

Growth
A549 Xenograft Dose 40-80 mg/kg [6]

Key Experimental Protocols
The binding and inhibitory function of SZL P1-41 were validated through a series of

biochemical and cell-based experiments.

A. In Vitro Skp2-Skp1 Binding Assay (GST Pull-Down)

Objective: To determine if SZL P1-41 directly prevents the physical interaction between Skp2

and Skp1 proteins in vitro.

Methodology:

Recombinant GST-tagged Skp2 and His-tagged Skp1 proteins are expressed and purified.

GST-Skp2 is immobilized on glutathione-sepharose beads.

The beads are incubated with purified His-Skp1 in a binding buffer.

Parallel incubations are performed in the presence of DMSO (vehicle control) or varying

concentrations of SZL P1-41.

After incubation, the beads are washed to remove unbound proteins.

The protein complexes bound to the beads are eluted and resolved by SDS-PAGE.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3845452/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10113621/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2023.1122008/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2023.1122008/full
https://www.medchemexpress.com/SZL-P1-41.html
https://www.medchemexpress.com/SZL-P1-41.html
https://www.benchchem.com/product/b1681852?utm_src=pdf-body
https://www.benchchem.com/product/b1681852?utm_src=pdf-body
https://www.benchchem.com/product/b1681852?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681852?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The amount of co-precipitated His-Skp1 is detected by Western blotting using an anti-His

antibody. A reduction in the His-Skp1 band in the presence of SZL P1-41 indicates

inhibition of the interaction.[7]
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Caption: Workflow for an in vitro GST pull-down assay.

B. In Vivo Co-Immunoprecipitation Assay

Objective: To confirm that SZL P1-41 disrupts the Skp2-Skp1 complex within a cellular

context.

Methodology:

Cancer cells (e.g., PC3) are treated with either DMSO or varying doses of SZL P1-41 for a

specified time (e.g., 24 hours).[7]

Cells are harvested and lysed in a non-denaturing buffer to preserve protein complexes.

The cell lysate is incubated with an antibody against Skp2, which is coupled to protein A/G

beads.

The beads are washed to remove non-specifically bound proteins.

The immunoprecipitated proteins are eluted, separated by SDS-PAGE, and analyzed by

Western blotting using an antibody against Skp1. A dose-dependent decrease in the Skp1

signal indicates that SZL P1-41 impedes the Skp2-Skp1 interaction in vivo.[7]

C. In Vitro Ubiquitination Assay

Objective: To directly measure the effect of SZL P1-41 on the E3 ligase activity of the SCF-

Skp2 complex.

Methodology:
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A reaction mixture is prepared containing purified E1 (ubiquitin-activating enzyme), E2

(ubiquitin-conjugating enzyme), ubiquitin, ATP, and a known Skp2 substrate (e.g., p27).

The purified SCF-Skp2 complex is added to the mixture.

Parallel reactions are set up with either DMSO or SZL P1-41.

The reactions are incubated at 37°C to allow for ubiquitination.

The reaction is stopped, and the products are analyzed by SDS-PAGE and Western

blotting using an anti-p27 antibody.

The formation of high-molecular-weight polyubiquitinated p27 species (a "ladder" pattern)

indicates E3 ligase activity. Inhibition of this laddering in the presence of SZL P1-41
demonstrates suppression of the enzyme's function.[7]

Downstream Signaling Consequences
The inhibition of the SCF-Skp2 complex by SZL P1-41 initiates a cascade of events that are

detrimental to cancer cell survival. The primary consequences are the stabilization of key

tumor-suppressor proteins and the disruption of oncogenic metabolic pathways.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b1681852?utm_src=pdf-body
https://www.benchchem.com/product/b1681852?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3845452/
https://www.benchchem.com/product/b1681852?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681852?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


SZL P1-41

SCF-Skp2 E3 Ligase

Inhibits

Ubiquitination &
Degradation

Promotes

K63 Ubiquitination &
Activation

Promotes

p27 Akt

Cellular
Senescence

Suppression leads to

Inhibition of
Aerobic Glycolysis

Suppression leads to

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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